
4-Hydroxy-1-oxacycloheptacosan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-1-oxacycloheptacosan-2-one is a complex organic compound with a unique structure that includes a hydroxyl group and a lactone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-oxacycloheptacosan-2-one typically involves the formation of a lactone ring through intramolecular esterification. One common method is the reaction of a hydroxy acid with an acid catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which then cyclizes to form the lactone ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反应分析
Types of Reactions
4-Hydroxy-1-oxacycloheptacosan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
4-Hydroxy-1-oxacycloheptacosan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds also contain a hydroxyl group and a lactone ring, but with a different core structure.
1,2,4-Oxadiazoles: These heterocyclic compounds have similar functional groups but differ in their ring structure and properties.
Uniqueness
4-Hydroxy-1-oxacycloheptacosan-2-one is unique due to its specific ring size and functional group arrangement, which confer distinct chemical and biological properties
属性
| 81155-73-9 | |
分子式 |
C26H50O3 |
分子量 |
410.7 g/mol |
IUPAC 名称 |
4-hydroxy-oxacycloheptacosan-2-one |
InChI |
InChI=1S/C26H50O3/c27-25-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-29-26(28)24-25/h25,27H,1-24H2 |
InChI 键 |
DTQKFJLZSISQHB-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCCCCCCCC(CC(=O)OCCCCCCCCCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)
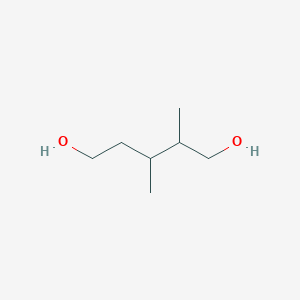
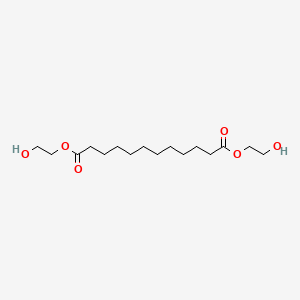
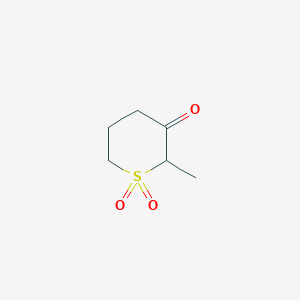
![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
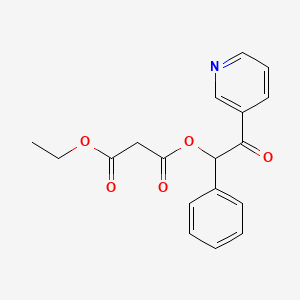
![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)
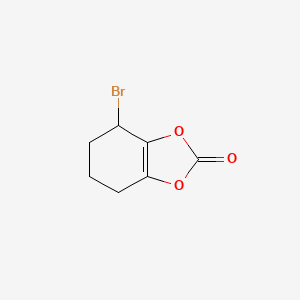


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)


